molecular formula C10H10Br2N2O B13473044 1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one

1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one

Cat. No.: B13473044
M. Wt: 334.01 g/mol
InChI Key: LMONLTXZBMQGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of an amino group and two bromine atoms on the phenyl ring, as well as a pyrrolidin-2-one moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2,6-dibromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the cyclization of 4-amino-2,6-dibromophenylacetic acid with ammonia or an amine under acidic conditions to form the pyrrolidin-2-one ring .

Chemical Reactions Analysis

1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.

    Substitution: The bromine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(4-Amino-2,6-dibromophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10Br2N2O

Molecular Weight

334.01 g/mol

IUPAC Name

1-(4-amino-2,6-dibromophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10Br2N2O/c11-7-4-6(13)5-8(12)10(7)14-3-1-2-9(14)15/h4-5H,1-3,13H2

InChI Key

LMONLTXZBMQGTM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2Br)N)Br

Origin of Product

United States

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